molecular formula C13H13N3O5S B11059284 2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11059284
M. Wt: 323.33 g/mol
InChI Key: UOZPBUJPTPZCSP-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazine ring, an isoxazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving a nitrile oxide and an alkene or alkyne.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazine or isoxazole rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure and potential biological activities make it a subject of interest in medicinal chemistry for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 3-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide

Uniqueness

2-methyl-N-(5-methyl-3-isoxazolyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is unique due to the presence of both the benzoxazine and isoxazole rings, as well as the sulfonamide group. This combination of structural features contributes to its diverse chemical reactivity and potential biological activities, setting it apart from similar compounds that may lack one or more of these features.

Properties

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

InChI

InChI=1S/C13H13N3O5S/c1-7-5-12(15-21-7)16-22(18,19)9-3-4-11-10(6-9)14-13(17)8(2)20-11/h3-6,8H,1-2H3,(H,14,17)(H,15,16)

InChI Key

UOZPBUJPTPZCSP-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=NOC(=C3)C

Origin of Product

United States

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